molecular formula C11H13N3O B2890753 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 337910-03-9

3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2890753
CAS No.: 337910-03-9
M. Wt: 203.245
InChI Key: OYZRDGBOCXDONT-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that features both azetidine and quinazolinone moieties Azetidine is a four-membered nitrogen-containing ring, while quinazolinone is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the formation of the azetidine ring followed by its incorporation into the quinazolinone structure. One common method is the aza-Michael addition, where an azetidine derivative reacts with an appropriate Michael acceptor under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: The quinazolinone moiety can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include azetidinones, tetrahydroquinazoline derivatives, and various substituted azetidine compounds.

Scientific Research Applications

3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The quinazolinone moiety can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simple four-membered nitrogen-containing ring.

    Quinazolinone: A bicyclic structure composed of a benzene ring fused to a pyrimidine ring with a ketone group.

    Azetidinones: Oxidized derivatives of azetidine.

Uniqueness

3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to the combination of the azetidine and quinazolinone moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(azetidin-3-yl)-1,4-dihydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-11-13-10-4-2-1-3-8(10)7-14(11)9-5-12-6-9/h1-4,9,12H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZRDGBOCXDONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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